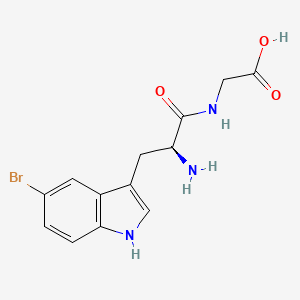![molecular formula C11H14O2 B15210519 Furan, 2-[1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-46-1](/img/structure/B15210519.png)
Furan, 2-[1-(2-propenyloxy)-3-butenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Allyloxy)but-3-en-1-yl)furan is an organic compound belonging to the class of ethers. It has a molecular formula of C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a furan ring substituted with an allyloxy group and a but-3-en-1-yl chain, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Allyloxy)but-3-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of furan with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the but-3-en-1-yl group .
Industrial Production Methods
Industrial production of 2-(1-(Allyloxy)but-3-en-1-yl)furan may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Allyloxy)but-3-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Hydrogenation of the double bonds in the but-3-en-1-yl chain can yield saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Azido or thioether derivatives.
Aplicaciones Científicas De Investigación
2-(1-(Allyloxy)but-3-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(Allyloxy)but-3-en-1-yl)furan depends on its specific application. In antimicrobial research, it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The furan ring and allyloxy group play crucial roles in its activity, potentially interacting with molecular targets such as enzymes and receptors involved in microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound with a simple furan ring structure.
2-(Allyloxy)furan: A simpler derivative with only an allyloxy group attached to the furan ring.
2-(But-3-en-1-yl)furan: Another derivative with a but-3-en-1-yl chain attached to the furan ring.
Uniqueness
2-(1-(Allyloxy)but-3-en-1-yl)furan is unique due to the presence of both an allyloxy group and a but-3-en-1-yl chain, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to simpler furan derivatives .
Propiedades
Número CAS |
135218-46-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(1-prop-2-enoxybut-3-enyl)furan |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2 |
Clave InChI |
BNJUDWYJGQIBCS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=CO1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
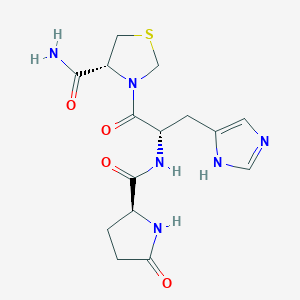
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
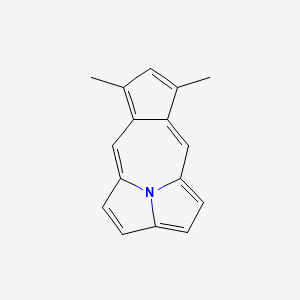
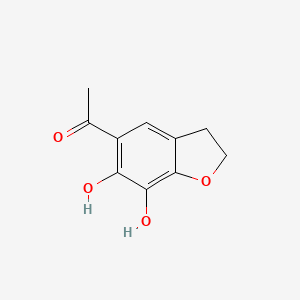
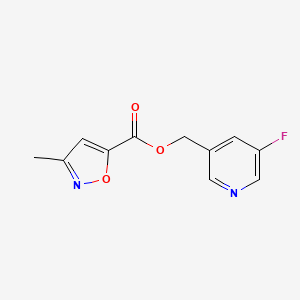
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
